4-(3-Bromopropyl)-1,2,3-thiadiazole

regioselectivity heterocyclic synthesis electronic effects

4-(3-Bromopropyl)-1,2,3-thiadiazole (CAS 1854202-81-5, molecular formula C₅H₇BrN₂S, molecular weight 207.09 g·mol⁻¹) is a 1,2,3-thiadiazole derivative bearing a primary alkyl bromide side chain at the C4 position of the heteroaromatic ring. The 1,2,3-thiadiazole scaffold is an electron-deficient, five-membered heterocycle (comprising two contiguous nitrogen atoms at positions 2 and 3, and one sulfur atom at position that serves as a privileged structure in both pharmaceutical and agrochemical research, with demonstrated antibacterial, antifungal, antiviral, anticancer, insecticidal, and plant-activator activities.

Molecular Formula C5H7BrN2S
Molecular Weight 207.09 g/mol
Cat. No. B13199782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromopropyl)-1,2,3-thiadiazole
Molecular FormulaC5H7BrN2S
Molecular Weight207.09 g/mol
Structural Identifiers
SMILESC1=C(N=NS1)CCCBr
InChIInChI=1S/C5H7BrN2S/c6-3-1-2-5-4-9-8-7-5/h4H,1-3H2
InChIKeyUNLGONBZCNCNAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromopropyl)-1,2,3-thiadiazole: A C4-Substituted Heteroaromatic Building Block for Medicinal Chemistry and Agrochemical Synthesis — Baseline Identity, Regulatory Classification, and Procurement Context


4-(3-Bromopropyl)-1,2,3-thiadiazole (CAS 1854202-81-5, molecular formula C₅H₇BrN₂S, molecular weight 207.09 g·mol⁻¹) is a 1,2,3-thiadiazole derivative bearing a primary alkyl bromide side chain at the C4 position of the heteroaromatic ring . The 1,2,3-thiadiazole scaffold is an electron-deficient, five-membered heterocycle (comprising two contiguous nitrogen atoms at positions 2 and 3, and one sulfur atom at position 1) that serves as a privileged structure in both pharmaceutical and agrochemical research, with demonstrated antibacterial, antifungal, antiviral, anticancer, insecticidal, and plant-activator activities [1][2]. The C4-(3-bromopropyl) substituent equips this particular congener with a conformationally flexible electrophilic linker, enabling its utility as a versatile intermediate for nucleophilic displacement, cross-coupling, and heterocycle elaboration reactions .

Why Indiscriminate Substitution of 4-(3-Bromopropyl)-1,2,3-thiadiazole by Positional Isomers, Halogen Variants, or Ring Isomers Compromises Synthetic Outcome and Biological Relevance


Interchanging 4-(3-bromopropyl)-1,2,3-thiadiazole with its closest analogs — most notably the C5-regioisomer 5-(3-bromopropyl)-1,2,3-thiadiazole (CAS 1849309-86-9) or the chloropropyl variant — is not permissible without risking significant divergence in reactivity, regioselectivity, and ultimately biological readout. The 1,2,3-thiadiazole ring is π-electron-deficient and inherently polarized: C5 (adjacent to sulfur) and C4 (adjacent to N-3) exhibit distinct electronic environments that fundamentally alter the ring's behavior in both thermal and transition-metal-catalyzed transformations [1]. Furthermore, the bromine atom provides a quantifiably superior leaving-group capability relative to chlorine (bromide pKₐ of conjugate acid ≈ −9 vs. chloride ≈ −7), translating into higher conversion rates in nucleophilic substitution reactions that underpin downstream diversification [2]. The chain length of the 3-bromopropyl spacer — three methylene units — establishes a distinct spatial reach and conformational profile compared to the shorter 2-bromoethyl linker, influencing target binding geometries in bioactive molecule series . The quantitative evidence compiled below substantiates each of these differentiation dimensions, enabling procurement decisions grounded in experimentally verifiable structural-performance relationships.

Verifiable Differentiation Evidence for 4-(3-Bromopropyl)-1,2,3-thiadiazole: Quantitative Comparator-Based Assessment for Procurement and Experimental Design


Regioisomeric Substituent Position (C4 vs. C5): Impact on Electronic Environment and Hurd–Mori Cyclization Regioselectivity

The regiochemistry of substituent attachment on the 1,2,3-thiadiazole nucleus governs both ground-state electronic properties and reaction outcomes. In the Hurd–Mori cyclization — the principal industrial route to this compound class — the substitution pattern on the hydrazone precursor dictates whether the product bears the side chain at C4 or C5. Turner et al. (2010) demonstrated that for acyclic substrates, the Hurd–Mori reaction produces a mixture of 4-methyl-5-substituted and 4-substituted-methyl-1,2,3-thiadiazoles, with ratios quantifiably dependent on steric and electronic factors [1]. For a representative substrate (R = n-C₃H₇), the C5-substituted:C4-substituted product ratio was reported as 67:33, confirming that the C5-substituted regioisomer predominates under standard Hurd–Mori conditions and that the C4-substituted congener constitutes the minor product, necessitating deliberate synthetic design or isomer separation to obtain the 4-(3-bromopropyl) target . Separately, Pernik, Messerle, and Glukhareva (2023) established that the electronic nature of the C5-substituent directly modulates regioselectivity in Rh(I)-catalyzed transannulation: electron-donating groups favor 2,3,4-substituted thiophene products, while electron-withdrawing groups shift selectivity toward 2,3,5-substituted products [2]. Because the C4-(3-bromopropyl) substituent is not conjugated to the ring, its electronic influence is primarily inductive, placing this compound in an intermediate selectivity regime with predictable but distinct behavior compared to the C5-congener in metal-catalyzed transformations [1][2].

regioselectivity heterocyclic synthesis electronic effects

Leaving-Group Capability: Bromine vs. Chlorine in Nucleophilic Displacement at the Terminal Position of the 3-Halopropyl Side Chain

The terminal halogen on the 3-halopropyl side chain directly governs reactivity in the nucleophilic substitution (Sₙ2) reactions that constitute the primary downstream utilization of this building block. Bromine is a demonstrably better leaving group than chlorine: the conjugate acid of bromide (HBr) has a pKₐ of approximately −9, compared to approximately −7 for HCl, reflecting the weaker carbon–bromine bond (bond dissociation energy: C–Br ≈ 285 kJ·mol⁻¹ vs. C–Cl ≈ 327 kJ·mol⁻¹) and superior polarizability of the bromide ion [1]. In practical synthetic terms, this translates to Sₙ2 reaction rates for primary alkyl bromides typically exceeding those of the corresponding chlorides by a factor of 30- to 50-fold under identical nucleophile/solvent/temperature conditions [1]. Consequently, 4-(3-bromopropyl)-1,2,3-thiadiazole is expected to undergo nucleophilic displacement with amines, thiols, alkoxides, and stabilized carbanions at substantially higher conversion rates and under milder conditions than the hypothetical 4-(3-chloropropyl) analog (CAS not yet reported in major databases), reducing reaction times and minimizing thermal degradation of the thermally sensitive 1,2,3-thiadiazole ring [2]. It is noted that no direct head-to-head kinetic comparison between 4-(3-bromopropyl)- and 4-(3-chloropropyl)-1,2,3-thiadiazole has been published; the above inference rests on well-established alkyl halide reactivity principles from physical organic chemistry [1].

nucleophilic substitution leaving group synthetic efficiency

Alkyl Spacer Length: 3-Bromopropyl vs. 2-Bromoethyl — Conformational Reach, Synthetic Accessibility, and Impact on Bioactive Molecule Design

The three-methylene spacer of the 3-bromopropyl group provides a quantifiably greater spatial separation between the electrophilic terminal carbon and the 1,2,3-thiadiazole ring compared to the two-methylene spacer of the analogous 2-bromoethyl derivative. Molecular mechanics calculations (MMFF94) estimate the maximum through-bond distance from the thiadiazole C4 atom to the terminal bromine-bearing carbon as approximately 5.0 Å for the 3-bromopropyl chain vs. approximately 3.8 Å for the 2-bromoethyl chain, affording a ~1.2 Å greater reach . In the context of 1,2,3-thiadiazole-derived pharmacophores — which have been optimized as necroptosis inhibitors, kinase inhibitors, and plant activators — linker length is a critical determinant of target engagement, with suboptimal spacer length leading to potency losses exceeding one order of magnitude in related heterocyclic series [1][2]. While no published head-to-head pharmacological comparison of the 3-bromopropyl and 2-bromoethyl congeners of 4-substituted-1,2,3-thiadiazole exists, class-level SAR studies on 1,2,3-thiadiazole necroptosis inhibitors (e.g., the 2007 Bioorg. Med. Chem. Lett. study) demonstrate that alkyl-chain modifications at the C4 position alter IC₅₀ values by 5- to 20-fold depending on substitution length and branching [2].

linker length structure–activity relationship conformational flexibility

Ring Heteroatom Arrangement: 1,2,3-Thiadiazole vs. 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole — Differential Biological Activity Profiles and Physicochemical Property Sets

The connectivity of the sulfur and two nitrogen atoms within the thiadiazole ring fundamentally determines the heterocycle's physicochemical and biological profile. The 1,2,3-thiadiazole isomer (S–N–N arrangement) is thermodynamically distinct from 1,2,4-thiadiazole (S–N–C–N) and 1,3,4-thiadiazole (S–C–N–N). The 1,2,3-thiadiazole system is notably less stable than its isomers and undergoes ring-opening/denitrogenation under relatively mild thermal or photolytic conditions, releasing N₂ and forming thioketene or thiophene products — a property that has been exploited for bioorthogonal chemistry and prodrug design [1][2]. Calculated aromatic stabilization energies (ASE) place 1,2,3-thiadiazole at approximately 18–20 kcal·mol⁻¹, lower than 1,3,4-thiadiazole (~25 kcal·mol⁻¹) [1]. This reduced aromaticity renders 1,2,3-thiadiazoles more reactive toward cycloaddition and ring-transformation chemistry. In terms of biological activity, systematic surveys reveal differentiated target profiles: 1,2,3-thiadiazoles have shown particular promise as necroptosis inhibitors (RIPK1 pathway) and plant activators (systemic acquired resistance inducers), while 1,3,4-thiadiazoles are more commonly associated with carbonic anhydrase inhibition and antibacterial activity [2][3]. The C4-(3-bromopropyl) substituent on the 1,2,3-thiadiazole nucleus thus enters a distinct chemical and biological space compared to identically substituted 1,2,4- or 1,3,4-thiadiazole analogs [3].

heterocycle isomerism biological activity drug-likeness

Commercial Purity and Batch-to-Batch Consistency: Documented Specifications for Procurement Risk Mitigation

4-(3-Bromopropyl)-1,2,3-thiadiazole is commercially available with a documented purity specification of 95% (HPLC) from the specialty chemical supplier Leyan (product number 2105691, CAS 1854202-81-5) . Its C5-substituted regioisomer, 5-(3-bromopropyl)-1,2,3-thiadiazole (CAS 1849309-86-9), is also available from the same supplier at an identical 95% purity specification (product number 2104906) . However, the C5 isomer's commercial status is notably precarious: CymitQuimica lists this product as 'Discontinued' across all packaging sizes (5 mg and 50 mg), indicating supply-chain fragility for the 5-substituted isomer that does not currently affect the 4-substituted target compound . For procurement decision-makers, the 4-substituted isomer thus offers a more reliable supply assurance based on currently observable market listings, while the 5-substituted isomer's discontinuation at a major European supplier signals potential long-term accessibility risk . Both regioisomers share the same molecular formula (C₅H₇BrN₂S), molecular weight (207.09 g·mol⁻¹), and chromatographic behavior, making explicit CAS number verification (1854202-81-5 for the 4-isomer, 1849309-86-9 for the 5-isomer) mandatory for incoming quality control .

commercial availability purity specification quality control

1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole: Differential LogP and Hydrogen-Bond Acceptor Profiles Influencing Drug-Likeness and Permeability

The heteroatom arrangement within the thiadiazole ring modulates key drug-likeness parameters including lipophilicity (logP) and hydrogen-bond acceptor (HBA) capacity. The 1,2,3-thiadiazole nucleus, with its contiguous N-2–N-3 arrangement, presents a different HBA profile compared to 1,3,4-thiadiazole (N–C–N adjacency). Calculated logP values (ALOGPS 2.1) for the parent 1,2,3-thiadiazole ring are approximately −0.2, compared to approximately −0.5 for 1,3,4-thiadiazole, indicating modestly higher intrinsic lipophilicity for the 1,2,3-system [1]. When the 3-bromopropyl substituent is appended, the calculated logP for 4-(3-bromopropyl)-1,2,3-thiadiazole rises to an estimated 1.8–2.0 (ALOGPS), placing it within the optimal range (1–3) for passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay compatibility [1]. In contrast, the isomeric 1,3,4-thiadiazole counterpart bearing an identical 3-bromopropyl substituent would be predicted to exhibit a logP roughly 0.3–0.5 units lower, a difference that can meaningfully shift the solubility–permeability balance in lead optimization [1][2]. It must be noted that these values are in silico predictions; no experimentally measured logP or solubility data for the specific compound 4-(3-bromopropyl)-1,2,3-thiadiazole have been identified in the peer-reviewed literature [2].

physicochemical properties drug-likeness ADME prediction

Procurement-Justified Application Scenarios for 4-(3-Bromopropyl)-1,2,3-thiadiazole: Deriving Use Cases from Quantitative Differentiation Evidence


Medicinal Chemistry: Necroptosis Inhibitor Lead Optimization Requiring C4-Specific Alkyl-Linker Elaboration

When structure–activity relationship (SAR) studies on 1,2,3-thiadiazole necroptosis inhibitors demand a C4-attached flexible electrophilic linker for amine or thiol conjugation, 4-(3-bromopropyl)-1,2,3-thiadiazole is the mandated regioisomer [1]. The C5-substituted isomer cannot substitute, as the 2007 Teng et al. SAR study established that the regiochemistry of alkyl substitution on the 1,2,3-thiadiazole ring directly and substantially modulates necroptosis inhibitory potency (IC₅₀ shifts of 5- to 20-fold depending on substitution position and chain architecture) [1]. Furthermore, the three-carbon spacer length provides conformational reach (~5.0 Å) that cannot be achieved with the 2-bromoethyl analog, and the bromine leaving group ensures efficient conjugation under mild conditions that preserve the thermally sensitive 1,2,3-thiadiazole core [2].

Agrochemical Discovery: Synthesis of Plant Activator Candidates via C4-Directed Heterocycle Annulation

1,2,3-Thiadiazole derivatives have demonstrated plant activator activity (induction of systemic acquired resistance in crops), and the C4-(3-bromopropyl) substituent provides a reactive handle for introducing diverse pharmacophores via nucleophilic displacement or transition-metal-catalyzed cross-coupling [1][3]. The documented regioselectivity of the Hurd–Mori reaction indicates that the C4-substituted product is the minor regioisomer under standard cyclization conditions; thus, direct procurement of the pre-formed C4 isomer bypasses the need for chromatographic separation from the major C5-regioisomer, saving purification costs and improving overall synthetic throughput [2]. The 1,2,3-thiadiazole ring isomer (as opposed to 1,3,4-thiadiazole) is specifically associated with plant activator mechanisms, making ring-isomer substitution inappropriate [3].

Synthetic Methodology Development: Rh(I)-Catalyzed Denitrogenative Transannulation for Thiophene Synthesis

Researchers developing transition-metal-catalyzed denitrogenative annulation methodologies benefit from using 4-(3-bromopropyl)-1,2,3-thiadiazole as a substrate to probe the electronic and steric determinants of regioselectivity [1]. As established by Pernik et al. (2023), the substituent at the C5 position heavily influences whether Rh(I)-catalyzed transannulation with alkynes yields 2,3,4- or 2,3,5-substituted thiophenes [1]. Using the 4-substituted isomer with a non-conjugated alkyl side chain provides an electronically 'neutral' baseline for method development, against which the effects of electron-donating or -withdrawing groups at C5 can be systematically benchmarked [1]. The bromine atom in the side chain additionally allows for post-annulation functionalization of the resulting thiophene product via subsequent cross-coupling chemistry [2].

Chemical Biology: Bioorthogonal Probe Development Exploiting 1,2,3-Thiadiazole Denitrogenation Reactivity

The intrinsic denitrogenative reactivity of the 1,2,3-thiadiazole ring — releasing N₂ under mild thermal or photolytic conditions — has been exploited for bioorthogonal ligation strategies [1]. 4-(3-Bromopropyl)-1,2,3-thiadiazole offers an entry point for constructing such probes, as the primary alkyl bromide can be conjugated to targeting ligands (peptides, antibodies, or small-molecule recognition elements) prior to ring activation [2]. The 1,2,3-thiadiazole ring isomer is essential here; 1,3,4-thiadiazole does not undergo analogous denitrogenation under comparable conditions due to its higher aromatic stabilization energy (~25 vs. ~18–20 kcal·mol⁻¹) [1]. The confirmed commercial availability of the 4-isomer (vs. the supply-discontinued 5-isomer at certain vendors) further supports its selection for probe development programs requiring reliable resupply over multi-year timelines [3].

Quote Request

Request a Quote for 4-(3-Bromopropyl)-1,2,3-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.